molecular formula C15H13BrN4O3 B15016505 2-[(3-Bromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15016505
M. Wt: 377.19 g/mol
InChI Key: BLMCVPDRWCTLLG-GIJQJNRQSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 3-bromophenylamine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Bromophenylamine} + \text{3-Nitrobenzaldehyde} \rightarrow \text{2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Bromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • **2-[(3-Bromophenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
  • **2-[(4-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the specific positioning of the bromine and nitro groups, which influence its chemical reactivity and potential applications. The compound’s structure allows for targeted modifications, making it a versatile tool in various research fields.

Properties

Molecular Formula

C15H13BrN4O3

Molecular Weight

377.19 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13BrN4O3/c16-12-4-2-5-13(8-12)17-10-15(21)19-18-9-11-3-1-6-14(7-11)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+

InChI Key

BLMCVPDRWCTLLG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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